(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by its complex structure, which includes a benzodioxole ring, a thiazole ring, and a dimethylmethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.
Formation of the Imidamide Group: The final step involves the reaction of the thiazole-benzodioxole intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylmethanimidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazole rings, depending on the presence of leaving groups and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide: can be compared with other thiazole derivatives and benzodioxole-containing compounds.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole ring but differ in their substituents.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole contain the benzodioxole moiety but have different functional groups attached.
Uniqueness
The uniqueness of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs
Biological Activity
(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a benzodioxole moiety and a thiazole ring. This unique combination suggests potential interactions with various biological targets.
Antidiabetic Properties
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antidiabetic activity. Specifically, derivatives synthesized from benzodioxole have shown promising results in inhibiting α-amylase, an enzyme critical for carbohydrate digestion.
Key Findings:
- Inhibition of α-Amylase: Compounds derived from benzodioxole exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating potent inhibitory effects .
- In Vivo Efficacy: In a streptozotocin-induced diabetic mouse model, one derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
Cytotoxicity Against Cancer Cells
The compound's efficacy was also assessed in terms of cytotoxicity against various cancer cell lines.
Cytotoxicity Data:
Compound | Cell Line | IC50 (µM) |
---|---|---|
IIa | Cancer Cell Line 1 | 26 |
IIc | Cancer Cell Line 2 | 65 |
IIc | Hek293t (Normal) | >150 |
These results suggest that while the compound exhibits significant cytotoxicity against cancer cells, it shows minimal toxicity towards normal cells, indicating a favorable safety profile .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and signaling pathways:
- α-Amylase Inhibition: By inhibiting α-amylase, the compound may help regulate blood sugar levels, which is crucial for diabetes management.
- Influence on Insulin Signaling: The modulation of insulin and insulin-like growth factor (IGF) pathways could also play a role in its anticancer properties .
Study on Benzodioxole Derivatives
A comprehensive study focused on synthesizing and characterizing several benzodioxole derivatives revealed their potential as antidiabetic agents. The derivatives were tested for their ability to inhibit α-amylase and were characterized using techniques such as HRMS and NMR spectroscopy .
In Vivo Studies
In vivo studies conducted on diabetic mice demonstrated that treatment with specific benzodioxole derivatives led to a significant decrease in blood glucose levels, supporting their potential use as therapeutic agents for diabetes .
Properties
IUPAC Name |
N'-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-16(2)7-14-13-15-10(6-19-13)9-3-4-11-12(5-9)18-8-17-11/h3-7H,8H2,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYPQQDJTFMEJW-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=CS1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.